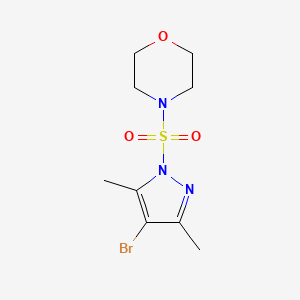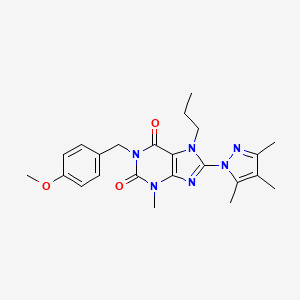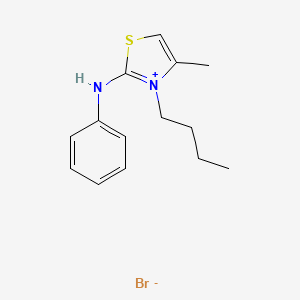amino}-1-phenylpropan-1-one hydrochloride CAS No. 2089258-02-4](/img/structure/B2681208.png)
2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
There is a research paper that describes a new and efficient protocol for the synthesis of a similar compound, ketamine . The synthesis was done in five steps. At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3- [2- (dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1- (2-chlorophenyl)-cyclohexene. The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Scientific Research Applications
The scientific investigations into 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride have explored its diverse applications, primarily focusing on its antibacterial properties, structural characterizations, and potential in medicinal chemistry. Below, key findings from various studies are highlighted to shed light on the compound's scientific significance.
Antibacterial Properties
One of the compound's notable applications is its antibacterial efficacy. A study detailed the synthesis and biological activity of a compound designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell. This approach aimed to combat anaerobic bacteria, showcasing a novel method to address bacterial infections (J. Dickens et al., 1991).
Spectroscopic Characterization and Crystal Structures
Another research avenue involves the comprehensive chemical characterization of cathinone derivatives related to 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride. Detailed analyses through various spectroscopic methods and X-ray crystallography have provided significant insights into their structure and purity, crucial for their identification and potential therapeutic applications (P. Kuś et al., 2016).
Environmental Impact Studies
Research into environmental samples has developed methods for determining related compounds, such as 1-aminopropan-2-one, in water samples. This includes synthesis, derivatization, and detection techniques, indicating the broader environmental relevance and the need for monitoring these compounds in water bodies (M. Dawit et al., 2001).
Immunological Applications
The immunosuppressive activity of related 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols has been investigated, offering insights into their potential use in organ transplantation and autoimmune disease treatment. These studies highlight the compound's versatility and potential therapeutic benefits (M. Kiuchi et al., 2000).
Photoinitiators for Ultraviolet-Curable Coatings
The compound's derivatives have been explored as photoinitiators in ultraviolet-curable pigmented coatings, demonstrating its utility in materials science and engineering applications. This research shows its potential in developing advanced materials with specific light-induced curing properties (L. Angiolini et al., 1997).
Safety and Hazards
The safety information available for “2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBRNBZIFNNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)
![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)


![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)


![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)
